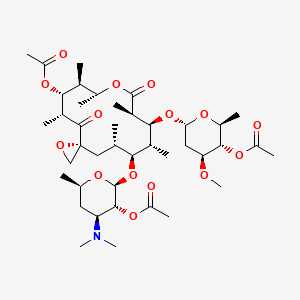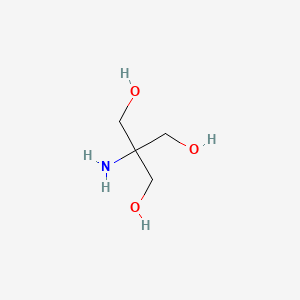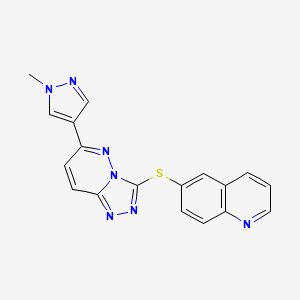
SGX-523
Vue d'ensemble
Description
SGX-523 est un inhibiteur hautement sélectif et compétitif de l'ATP de la tyrosine kinase réceptrice METL'activation du MET par mutation ou amplification génique a été liée à plusieurs types de cancers, tels que les cancers du rein, de l'estomac et du poumon .
Applications De Recherche Scientifique
SGX-523 has been extensively studied for its potential applications in cancer research and therapy. Some of its key applications include:
Cancer Research: this compound has shown potent anti-tumor activity in various cancer models, including glioblastoma, lung cancer, and gastric cancer. .
Biological Studies: This compound is used as a tool compound to study the role of MET in various biological processes, such as embryonic development, tissue repair, and cancer progression
Drug Development: This compound serves as a lead compound for the development of new MET inhibitors with improved pharmacokinetic properties and reduced toxicity.
Mécanisme D'action
Target of Action
SGX-523 is a selective inhibitor of the receptor tyrosine kinase MET . The MET receptor tyrosine kinase, also known as the Hepatocyte Growth Factor Receptor (HGFR), plays a crucial role in cellular growth, survival, and migration . It has been implicated in the development and progression of various types of cancers, including kidney, gastric, and lung cancers .
Mode of Action
This compound acts as an ATP-competitive inhibitor, selectively binding to the MET receptor and preventing its activation . It inhibits MET autophosphorylation and signaling, thereby disrupting the MET signaling pathway . Additionally, this compound activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme involved in the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET by this compound affects several biochemical pathways. It has been shown to inhibit the phosphorylation of MEK, MAPK, and AKT in brain cancer cell lines . This leads to a disruption in cell proliferation, cell cycle progression, cell migration, and cell invasion .
Result of Action
This compound has demonstrated potent anti-tumor activity in various cancer models. It inhibits MET-mediated signaling, cell proliferation, and cell migration at nanomolar concentrations . In vivo, this compound has been shown to inhibit the growth of tumor xenografts derived from human glioblastoma, lung, and gastric cancers .
Analyse Biochimique
Biochemical Properties
Sgx-523 interacts with the MET receptor tyrosine kinase in biochemical reactions . It inhibits MET autophosphorylation in gastric cancer cell line GTL16 and human lung carcinoma cell line A549 .
Cellular Effects
This compound influences cell function by inhibiting MET-mediated signaling, cell proliferation, and cell migration . It has no effect on signaling dependent on other protein kinases .
Molecular Mechanism
This compound exerts its effects at the molecular level by stabilizing MET in a unique inactive conformation that is inaccessible to other protein kinases . This results in the inhibition of MET catalytic activity .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to inhibit growth, and in some cases cause regression, of various tumor xenografts in mice
Dosage Effects in Animal Models
This compound has demonstrated potent anti-tumor activity when dosed orally in a human gastric cancer xenograft model
Metabolic Pathways
It is known to interact with the MET receptor tyrosine kinase, suggesting it may influence related metabolic pathways .
Méthodes De Préparation
SGX-523 est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau triazolo-pyridazine et une fonctionnalisation subséquente. La voie de synthèse implique généralement les étapes suivantes :
- Formation du noyau triazolo-pyridazine par réaction de la 6-chloro-3-nitropyridazine avec l'hydrate d'hydrazine.
- Introduction du groupement pyrazole par réaction de cyclisation avec le 1-méthyl-4-pyrazolecarboxaldéhyde.
- Formation du produit final par réaction de l'intermédiaire avec le 6-chloroquinoléine-3-thiol en conditions basiques .
Les méthodes de production industrielle de this compound consistent à optimiser ces voies de synthèse pour obtenir des rendements élevés et une pureté élevée. Cela comprend le contrôle des conditions réactionnelles telles que la température, la pression et le choix du solvant pour garantir une production efficace et évolutive .
Analyse Des Réactions Chimiques
SGX-523 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro dans les composés intermédiaires peut être réduit en groupe amine à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent :
- Des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
- Des agents réducteurs tels que l'hydrogène gazeux avec du palladium sur charbon.
- Des nucléophiles tels que des thiols ou des amines en présence d'une base comme l'hydroxyde de sodium .
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones et divers dérivés substitués de this compound .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications potentielles dans la recherche et la thérapie contre le cancer. Voici quelques-unes de ses applications clés :
Recherche sur le cancer : this compound a montré une activité antitumorale puissante dans divers modèles de cancer, notamment le glioblastome, le cancer du poumon et le cancer de l'estomac. .
Études biologiques : This compound est utilisé comme composé outil pour étudier le rôle du MET dans divers processus biologiques, tels que le développement embryonnaire, la réparation tissulaire et la progression du cancer
Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux inhibiteurs du MET avec des propriétés pharmacocinétiques améliorées et une toxicité réduite.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la tyrosine kinase réceptrice MET. Il se lie au site de liaison de l'ATP de MET, empêchant la phosphorylation et l'activation du récepteur. Cette inhibition perturbe les voies de signalisation médiées par le MET, ce qui entraîne une réduction de la prolifération, de la migration et de la survie cellulaires .
Les cibles moléculaires et les voies impliquées dans le mécanisme d'action de this compound comprennent :
Tyrosine kinase réceptrice MET : this compound se lie au site de liaison de l'ATP de MET, inhibant son activité kinase.
Voies de signalisation en aval : L'inhibition du MET entraîne une réduction de l'activation des voies de signalisation en aval, telles que les voies PI3K/AKT et MAPK/ERK, qui sont impliquées dans la survie et la prolifération cellulaires
Comparaison Avec Des Composés Similaires
SGX-523 est unique en raison de sa haute sélectivité pour la tyrosine kinase réceptrice MET par rapport à d'autres composés similaires. Parmi les composés similaires, on peut citer :
Crizotinib : Un autre inhibiteur du MET qui cible également les kinases ALK et ROS1.
Cabozantinib : Un inhibiteur multikinase qui cible les kinases MET, VEGFR et RET.
L'unicité de this compound réside dans sa sélectivité exceptionnelle pour le MET, ce qui en fait un outil précieux pour étudier les voies de signalisation spécifiques au MET et développer des thérapies anticancéreuses ciblées .
Propriétés
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUAADEACICHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647300 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1022150-57-7 | |
| Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SGX-523 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGX-523 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
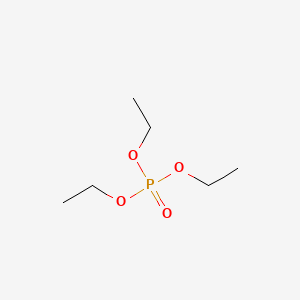
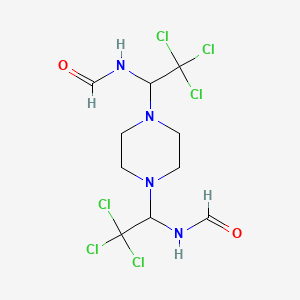
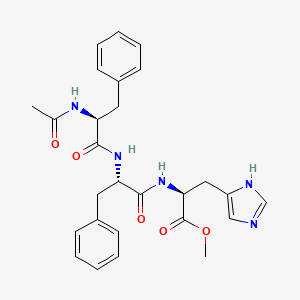

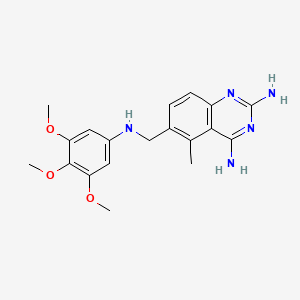
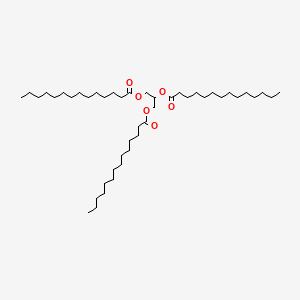
![[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1681581.png)
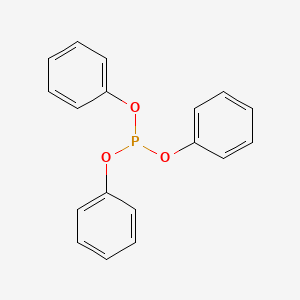
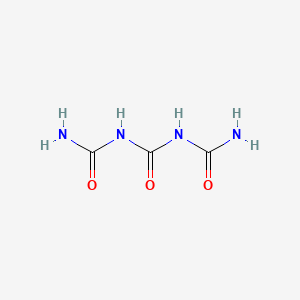

![2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate](/img/structure/B1681590.png)
